1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-26-17(27)7-6-14(24-26)19(28)22-13-5-3-2-4-12(13)10-16-23-18(25-29-16)15-11-20-8-9-21-15/h2-9,11H,10H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOIGCGDTWUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, indicating that they may affect multiple biochemical pathways.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. For example:
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Acidic Hydrolysis : Heating with concentrated HCl (6 M) at 80°C for 12 hours cleaves the amide bond, producing 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline .
-
Basic Hydrolysis : Treatment with NaOH (2 M) in ethanol/water (1:1) at 60°C for 8 hours yields the carboxylate salt.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the electrophilic carbonyl carbon, followed by proton transfer and bond cleavage.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The phenyl ring attached to the oxadiazole undergoes EAS at the para position due to electron-donating effects from the methylene-oxadiazole group. Key reactions include:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4 hours | 4-Nitro-phenyl derivative | 68% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, reflux, 6 hours | 4-Bromo-phenyl derivative | 72% |
Regioselectivity : Directed by the electron-donating methylene-oxadiazole substituent, favoring para substitution.
Reduction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to reductive cleavage under hydrogenation conditions:
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Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 24 hours reduces the oxadiazole to a diamide structure .
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LiAlH₄ Reduction : LiAlH₄ in THF at 0°C → reflux converts the oxadiazole into a 1,2-diamine intermediate.
Outcome : Loss of aromaticity in the oxadiazole ring, forming flexible diamide/diamine chains.
Nucleophilic Substitution on the Pyrazine Ring
The pyrazine moiety participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (C-2 and C-5):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ | NH₃ (g), EtOH, 100°C, 12 hours | 2-Amino-pyrazine derivative | 55% | |
| KCN | KCN, DMF, 120°C, 6 hours | 2-Cyano-pyrazine derivative | 63% |
Mechanism : Deprotonation of the nucleophile followed by attack at the activated pyrazine carbon.
Coordination with Metal Ions
The pyrazine and oxadiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O, 25°C, 2 hours | Octahedral Cu(II) complex | Catalysis/Sensing | |
| FeCl₃ | CH₃CN, reflux, 4 hours | Tetrahedral Fe(III) complex | Magnetic studies |
Stoichiometry : Typically 1:1 (metal:ligand), confirmed by UV-Vis and ESR spectroscopy.
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
-
Dimerization : Formation of a cyclobutane-linked dimer via [2+2] photocycloaddition .
-
Oxidative Degradation : Singlet oxygen-mediated cleavage of the pyridazine ring, yielding fragmentary carbonyl compounds.
Conditions : Irradiation in acetonitrile for 48 hours under O₂ atmosphere.
Functionalization of the Pyridazine Ring
The pyridazine ring participates in alkylation and oxidation:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several classes of bioactive molecules, including pyridazine, oxadiazole, and pyrazine derivatives. Below is a comparative analysis based on available evidence:
Key Differences and Implications
- Oxadiazole vs. Thiazole/Thiazolo Rings: The 1,2,4-oxadiazole group in the target compound may confer greater metabolic stability compared to thiazole derivatives, as oxadiazoles are known for their resistance to enzymatic degradation .
- Pyridazine vs.
- Substituent Effects : The pyrazine substituent on the oxadiazole ring introduces additional hydrogen-bonding capabilities, which could enhance interactions with polar residues in enzyme active sites, a feature absent in simpler phenyl-substituted analogs .
Preparation Methods
Cyclization of β-Keto Esters
1,2,4-Oxadiazole Ring Construction
Catalyst-Free Condensation
A patent by [CN103951660A] describes a method for synthesizing 3-(pyrazin-2-yl)-1,2,4-oxadiazoles via condensation of 2-biisonitroso pyrazine with ketones in methanol or ethanol at 20–40°C. For example, reacting 2-biisonitroso pyrazine (3 mmol) with acetone (7.5 mmol) in methanol for 24 hours yields 3-(pyrazin-2-yl)-5,5-dimethyl-4-hydroxy-4H,5H-1,2,4-oxadiazole .
Advantages :
Diacylhydrazide Cyclization
An alternative route from [CN101643456A] involves converting carboxylic acids to acyl chlorides (using SOCl), followed by reaction with hydrazine hydrate to form diacylhydrazides. Cyclization with POCl at 100°C yields symmetric 1,3,4-oxadiazoles. For asymmetric variants, selective protection may be required.
Example :
Yield Comparison :
Functionalization of the Phenyl Ring
Methylene Bridge Installation
The 2-(chloromethyl)phenyl intermediate is prepared via Friedel-Crafts alkylation or Ullmann coupling. For instance, reacting 2-aminophenol with chloromethyl pyrazine-oxadiazole under basic conditions forms the methylene linkage.
Conditions :
Final Amidation and Coupling
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid is activated using HATU or EDCI, followed by reaction with the functionalized aniline. For example, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid reacts with 2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline in DMF to form the target amide.
Optimization :
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be optimized?
- Methodology : Utilize multi-step coupling reactions involving pyridazine and oxadiazole precursors. For example, coupling 1,2,4-oxadiazole derivatives with pyridazine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) . Optimize yields via Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time, referencing statistical approaches in chemical process optimization .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Combine analytical techniques:
- HPLC for purity assessment (>98% recommended).
- NMR (¹H, ¹³C) to confirm substituent positions (e.g., methyl and oxadiazole groups).
- Mass spectrometry (HRMS) for molecular weight verification .
- Note : Cross-reference spectral data with synthesized analogs (e.g., pyridazinone and oxadiazole derivatives in Table 1 of ).
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole moiety’s known role in binding catalytic sites . Use fluorescence-based or colorimetric assays (e.g., ATPase activity) with IC₅₀ calculations. Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of related targets (e.g., kinases with oxadiazole-binding pockets).
- Apply QSAR models to correlate substituent variations (e.g., pyrazine vs. pyridine) with activity trends .
- Validate predictions with experimental IC₅₀ values and adjust force fields for heterocyclic interactions .
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
- Methodology :
- Investigate pharmacokinetic parameters : Use HPLC-MS to measure plasma stability, metabolic clearance (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .
- Apply systems biology models to simulate tissue distribution and identify bioavailability bottlenecks (e.g., poor solubility) .
- Redesign prodrug strategies or formulation additives (e.g., cyclodextrins) if solubility is limiting .
Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound?
- Methodology :
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles.
- Co-crystallization : Explore co-formers (e.g., succinic acid) via thermal and X-ray diffraction analysis .
- Nanoformulation : Use solvent evaporation or high-pressure homogenization to prepare nanoparticles (<200 nm) .
Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?
- Methodology :
- Synthesize analogs with variations in:
- Pyridazine core : Replace methyl with ethyl or cyclopropyl groups.
- Oxadiazole substituent : Test pyrazine vs. pyrimidine or triazole rings .
- Use multivariate regression to correlate structural changes with activity (e.g., Hansch analysis) .
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Methodology :
- Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Employ catalytic methods (e.g., Pd/C for Suzuki couplings) to minimize heavy metal waste .
- Use flow chemistry for precise temperature control and reduced reaction volumes .
Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of oxadiazole rings) .
- Perform isotope labeling (e.g., ¹⁴C) to trace metabolic pathways in hepatocyte models .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., computational vs. experimental binding data), validate force field parameters or re-examine protonation states of heterocycles .
- Experimental Design : Use fractional factorial designs to screen multiple variables efficiently (e.g., solvent, catalyst, temperature) before full optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
